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molecular formula C17H25BrO3 B8358019 4-(10-Bromodecyloxy)benzoic acid CAS No. 88931-97-9

4-(10-Bromodecyloxy)benzoic acid

Cat. No. B8358019
M. Wt: 357.3 g/mol
InChI Key: ZYKVPTIEKHXMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08092712B2

Procedure details

Resorcinol (4.16 g, 38 mmol) and 5 (10.0 g, 29 mmol) were dissolved in t-butanol (600 mL) through gentle heating to 70° C. The solution was cooled to room temperature, and a solution of NaH2PO4·H2O (13.7 g, 88 mmol) and NaClO2 (15.3 g, 170 mmol) in deionized H2O (100 mL) was added dropwise to the flask over a period of 10 minutes. The purple-red mixture was stirred overnight, following which it faded to a pale yellow colour. Volatile components were removed, and the residue was taken in hexane (200 mL) and 1 M HCl (200 mL). The white precipitate was filtered and washed profusely with distilled H2and hexane. Yield 10.5 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 1.26-1.55 (12 H, m, CH2), 1.86 (4 H, m, O—CH2—CH2/Br—CH2—CH2), 3.44 (2 H, t, 3J=6.8 Hz, Br—CH2), 4.04 (2 H, t, 3J=6.5 Hz, O—CH2), 6.95 (2 H, d, 3J=8.9 Hz, Ar—H), 8.07 (2 H, d, 3J=8.9 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 26.0, 28.1, 28.7, 29.0, 29.3, 29.4, 32.8, 34.0, 68.3, 114.2, 121.4, 132.3, 163.7, 171.5.
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4·H2O
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C=CC=C(O)C=1)[OH:2].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:28]=[CH:27][C:24]([CH:25]=[O:26])=[CH:23][CH:22]=1.[O-]Cl=O.[Na+]>C(O)(C)(C)C.O>[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:21]1[CH:22]=[CH:23][C:24]([C:25]([OH:2])=[O:26])=[CH:27][CH:28]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCCCCCCCCOC1=CC=C(C=O)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
NaH2PO4·H2O
Quantity
13.7 g
Type
reactant
Smiles
Name
Quantity
15.3 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The purple-red mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Volatile components were removed
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed profusely with distilled H2and hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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